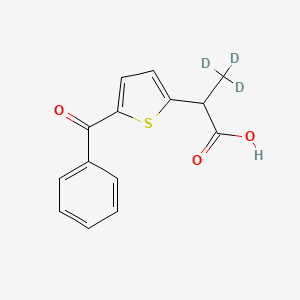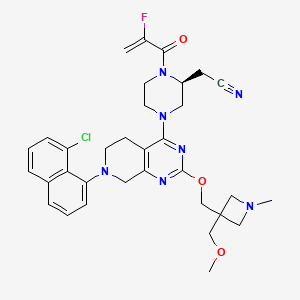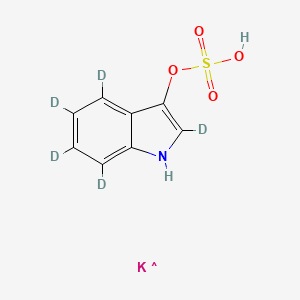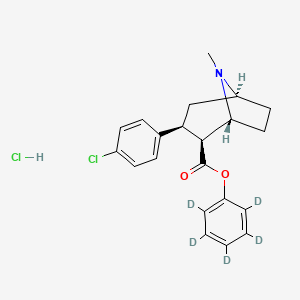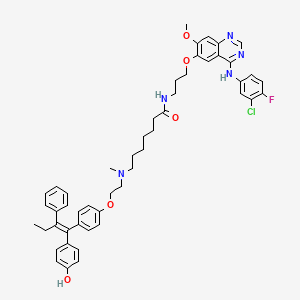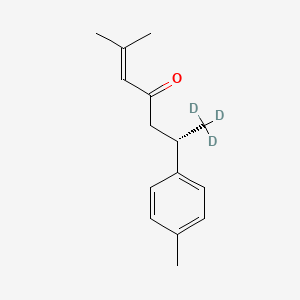![molecular formula C12H5ClF2N2O B12421684 4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B12421684.png)
4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde typically involves the cyclization of functionalized pyrroles with quinoxaline derivatives. One common method includes the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives . This reaction proceeds via a radical mechanism, often catalyzed by iridium and PhI(OAc)2 .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions leading to the formation of both pyrrole and quinoxaline rings. These methods are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoxaline derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyrroloquinoxalines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrroloquinoxalines, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antiparasitic and antifungal agent.
Industry: It is used in the development of fluorescent probes and organic semiconductors.
Mécanisme D'action
The mechanism of action of 4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various cellular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: Similar in structure but lacks one fluorine atom.
7-Chloro-4,5-dihydro-8-heteroaryl-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates: Contains different heteroaryl groups and exhibits different biological activities.
Uniqueness
4-Chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and biological activity. This combination of halogens is less common in similar compounds, making it a valuable target for research and development .
Propriétés
Formule moléculaire |
C12H5ClF2N2O |
|---|---|
Poids moléculaire |
266.63 g/mol |
Nom IUPAC |
4-chloro-7,8-difluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde |
InChI |
InChI=1S/C12H5ClF2N2O/c13-12-10-2-1-6(5-18)17(10)11-4-8(15)7(14)3-9(11)16-12/h1-5H |
Clé InChI |
XMPDKAVYQSOXLY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C(=C1)C(=NC3=CC(=C(C=C32)F)F)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)
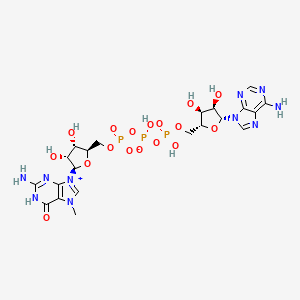
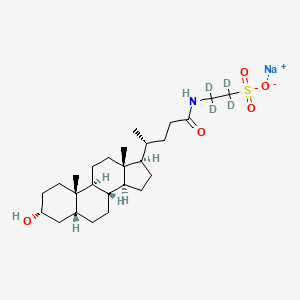
![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)

![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)
